
N'~1~-Phenylethanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-Phenylethanedihydrazide is an organic compound with the molecular formula C8H10N4O2. It is known for its applications in various fields of chemistry and industry. This compound is characterized by its white to light yellow crystalline appearance and is sometimes found in powder form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-Phenylethanedihydrazide typically involves the reaction of hydrazine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acidic catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N’~1~-Phenylethanedihydrazide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-Phenylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products have significant applications in different chemical processes and industries .
Aplicaciones Científicas De Investigación
N’~1~-Phenylethanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a precursor for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N’~1~-Phenylethanedihydrazide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved include the inhibition of succinate dehydrogenase, which is crucial in the respiratory chain of cells. This inhibition leads to the disruption of cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’~1~-Phenylethanedihydrazide include:
- N,N’-Diethyl-1,4-phenylenediamine
- N-(1-Phenylethyl)-N’-phenyl-1,4-phenylenediamine
- N,N’-Disubstituted 9,10-phenanthrenediimines .
Uniqueness
N’~1~-Phenylethanedihydrazide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
18658-77-0 |
|---|---|
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C8H10N4O2/c9-10-7(13)8(14)12-11-6-4-2-1-3-5-6/h1-5,11H,9H2,(H,10,13)(H,12,14) |
Clave InChI |
GITZRWDQCZKNFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)

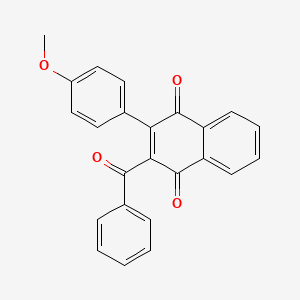
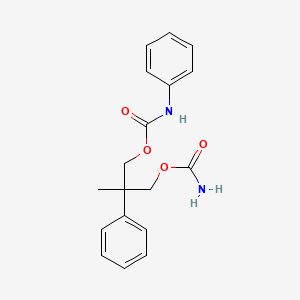
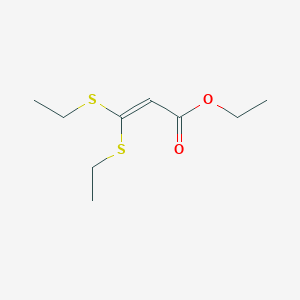
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
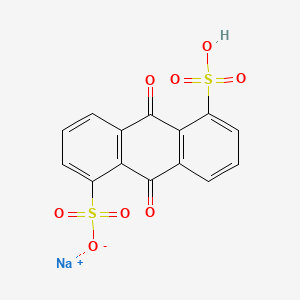
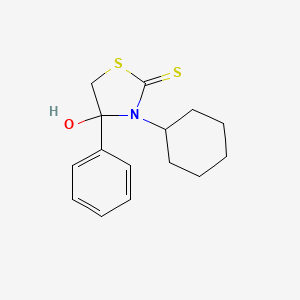
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
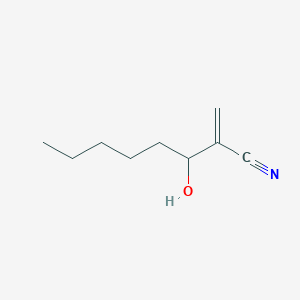

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
